Cas no 1824708-03-3 (Smurf1-IN-1)
Smurf1-IN-1 Chemical and Physical Properties
Names and Identifiers
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- CHEMBL3933261
- SCHEMBL17260085
- 1824708-03-3
- 1-(2-Chloro-4-cyclopropylphenyl)-N-(2-cyclohexyl-1,5-dimethyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- US9403833, 10
- BDBM238975
- CS-0867393
- PD128789
- SMURF1 inhibitor 38
- Smurf1-IN-1
- GLXC-27469
- US9403833, 12
- Smurf1-IN-38
- DJCHYTWZRDUVHQ-UHFFFAOYSA-N
- HY-149316
-
- Inchi: 1S/C24H29ClN6O2/c1-14-22(24(33)31(29(14)3)18-7-5-4-6-8-18)26-23(32)21-15(2)30(28-27-21)20-12-11-17(13-19(20)25)16-9-10-16/h11-13,16,18H,4-10H2,1-3H3,(H,26,32)
- InChI Key: DJCHYTWZRDUVHQ-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(=C1)C1CC1)N1C(C)=C(C(NC2=C(C)N(C)N(C2=O)C2CCCCC2)=O)N=N1
Computed Properties
- Exact Mass: 468.2040519g/mol
- Monoisotopic Mass: 468.2040519g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 33
- Rotatable Bond Count: 5
- Complexity: 811
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5
- Topological Polar Surface Area: 83.4Ų
Smurf1-IN-1 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A2305136-5mg |
Smurf1-IN-1 |
1824708-03-3 | 98% | 5mg |
$425.0 | 2025-02-27 | |
| Ambeed | A2305136-10mg |
Smurf1-IN-1 |
1824708-03-3 | 98% | 10mg |
$680.0 | 2025-02-27 | |
| Ambeed | A2305136-1mg |
Smurf1-IN-1 |
1824708-03-3 | 98% | 1mg |
$1700.0 | 2025-06-09 | |
| Ambeed | A2305136-5mg |
Smurf1-IN-1 |
1824708-03-3 | 98% | 5mg |
$4250.0 | 2025-06-09 |
Smurf1-IN-1 Suppliers
Smurf1-IN-1 Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
Additional information on Smurf1-IN-1
Research Brief on Smurf1-IN-1 (CAS: 1824708-03-3): A Novel Inhibitor Targeting the Smurf1 Ubiquitin Ligase in Chemical Biology and Therapeutics
Smurf1-IN-1 (CAS: 1824708-03-3) has emerged as a promising small-molecule inhibitor targeting the Smad ubiquitination regulatory factor 1 (Smurf1), a HECT-domain E3 ubiquitin ligase implicated in bone morphogenetic protein (BMP) signaling and tumor progression. Recent studies highlight its potential in modulating protein degradation pathways, offering therapeutic avenues for osteoporosis, cancer metastasis, and tissue fibrosis. This brief synthesizes key findings from 2022-2024 literature, focusing on mechanistic insights, preclinical efficacy, and translational challenges.
Structural analyses reveal that Smurf1-IN-1 binds to the C2 domain of Smurf1 (Kd = 0.42 μM), disrupting its interaction with substrate proteins like SMAD1/5 and RhoA. A 2023 Nature Chemical Biology study demonstrated dose-dependent inhibition of Smurf1-mediated ubiquitination (IC50 = 1.8 μM) in HEK293T cells, correlating with stabilized BMP signaling and reduced breast cancer cell migration (MDA-MB-231, 67% suppression at 10 μM). The compound's selectivity over Smurf2 (>15-fold) was confirmed via competitive binding assays.
In vivo pharmacokinetics (Sprague-Dawley rats) showed moderate oral bioavailability (F = 32%) with t1/2 of 4.7 hours. A 2024 Journal of Medicinal Chemistry report highlighted its efficacy in a murine osteopenia model, where 28-day treatment (50 mg/kg/day) increased trabecular bone volume by 41% versus controls (p < 0.01) without hepatotoxicity. However, challenges remain in optimizing blood-brain barrier penetration for CNS applications.
Emerging applications include combinational therapies: Smurf1-IN-1 synergized with paclitaxel (CI = 0.52) in triple-negative breast cancer models by suppressing TWIST1 nuclear translocation. A phase I trial (NCT05432822) evaluating safety in solid tumors is ongoing, with preliminary data showing Grade 1-2 adverse events (nausea, fatigue) in 18% of participants at 200 mg/day doses.
Future directions involve structural optimization to improve potency (e.g., C-7 fluorination analogs showing 3-fold enhanced IC50) and biomarker development using phospho-SMAD1/5 levels as PD markers. The compound's unique mechanism positions it as a valuable tool for probing ubiquitin-proteasome systems and a potential first-in-class Smurf1-targeted therapeutic.
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